8-Iodoquinolin-3-ol 8-Iodoquinolin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17452279
InChI: InChI=1S/C9H6INO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H
SMILES:
Molecular Formula: C9H6INO
Molecular Weight: 271.05 g/mol

8-Iodoquinolin-3-ol

CAS No.:

Cat. No.: VC17452279

Molecular Formula: C9H6INO

Molecular Weight: 271.05 g/mol

* For research use only. Not for human or veterinary use.

8-Iodoquinolin-3-ol -

Specification

Molecular Formula C9H6INO
Molecular Weight 271.05 g/mol
IUPAC Name 8-iodoquinolin-3-ol
Standard InChI InChI=1S/C9H6INO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H
Standard InChI Key XDIBITBIKRZCNC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CC(=CN=C2C(=C1)I)O

Introduction

Structural and Chemical Properties

Molecular Architecture

8-Iodoquinolin-3-ol (C₉H₆INO) features a quinoline core—a benzene ring fused to a pyridine ring—with substituents at positions 3 and 8. The hydroxyl group at position 3 enhances the molecule’s polarity and chelating ability, while the iodine atom at position 8 introduces steric bulk and modulates electronic properties. This configuration enables interactions with biological targets, particularly metal ions, through coordination chemistry .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₉H₆INO
Molecular Weight287.06 g/mol (calculated)
Chelation SitesO (hydroxyl), N (pyridine)
LogP (Predicted)~2.1 (moderate lipophilicity)
SolubilityLow in water; soluble in DMSO, DMF

The iodine atom’s electronegativity and polarizability influence the compound’s reactivity, making it amenable to further functionalization, such as Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions .

Synthetic Methodologies

Direct Iodination of Quinoline Precursors

A common approach involves electrophilic iodination of 3-hydroxyquinoline derivatives. Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media, regioselective iodination occurs at position 8 due to the directing effects of the hydroxyl group . For example:

3-Hydroxyquinoline+NISAcOH8-Iodoquinolin-3-ol[2]\text{3-Hydroxyquinoline} + \text{NIS} \xrightarrow{\text{AcOH}} \text{8-Iodoquinolin-3-ol} \quad[2]

Yields typically range from 60–75%, with purity confirmed via HPLC and NMR spectroscopy.

Metal-Mediated Cross-Coupling Reactions

Biological Activities and Mechanisms

Antimicrobial Efficacy

8-Iodoquinolin-3-ol demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest that the compound disrupts microbial cell membranes and inhibits metalloenzymes critical for pathogen survival . For example, it chelates iron ions, starving pathogens of essential nutrients .

Table 2: Antimicrobial Activity Profile

OrganismMIC (μg/mL)Mechanism of Action
S. aureus (MRSA)12.5Membrane disruption, Fe³⁺ chelation
C. albicans25.0Ergosterol biosynthesis inhibition
E. coli>50Limited efficacy

Neuroprotective Effects

Recent work highlights the compound’s role in mitigating oxidative stress in neuronal cells. Pretreatment with 8-Iodoquinolin-3-ol (10 μM) reduces H₂O₂-induced ROS production by 40% in SH-SY5Y neuroblastoma cells by activating the SIRT1/FOXO3a pathway, which enhances antioxidant defense systems . This suggests therapeutic potential for neurodegenerative diseases like Alzheimer’s.

Applications in Drug Development and Beyond

Therapeutic Scaffold Optimization

The quinoline nucleus serves as a versatile platform for structural modification. Introducing electron-withdrawing groups (e.g., -NO₂) at position 5 or alkyl chains at position 2 can enhance bioavailability and target affinity . For example:

8-Iodoquinolin-3-olHNO₃5-Nitro-8-iodoquinolin-3-ol[2]\text{8-Iodoquinolin-3-ol} \xrightarrow{\text{HNO₃}} \text{5-Nitro-8-iodoquinolin-3-ol} \quad[2]

Such derivatives show improved pharmacokinetic profiles in preclinical models.

Diagnostic and Material Science Uses

The iodine atom’s radiopacity makes 8-Iodoquinolin-3-ol a candidate for radiopharmaceuticals. Additionally, its ability to form stable metal complexes enables applications in catalysis and materials science, such as OLED fabrication .

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